molecular formula C17H21N5O4 B12163015 ethyl 4-[3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoyl]piperazine-1-carboxylate

ethyl 4-[3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoyl]piperazine-1-carboxylate

Cat. No.: B12163015
M. Wt: 359.4 g/mol
InChI Key: GTZOQSGFQGBGBA-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[2,1-c][1,2,4]triazin-4-one core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl derivatives with ethyl piperazine-1-carboxylate under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 4-[3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoyl]piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The compound’s structure allows it to bind effectively to its targets, leading to the desired biological effects .

Comparison with Similar Compounds

Ethyl 4-[3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H21N5O4

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 4-[3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H21N5O4/c1-2-26-17(25)21-11-9-20(10-12-21)15(23)7-6-13-16(24)22-8-4-3-5-14(22)19-18-13/h3-5,8H,2,6-7,9-12H2,1H3

InChI Key

GTZOQSGFQGBGBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCC2=NN=C3C=CC=CN3C2=O

Origin of Product

United States

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